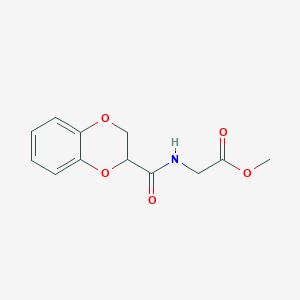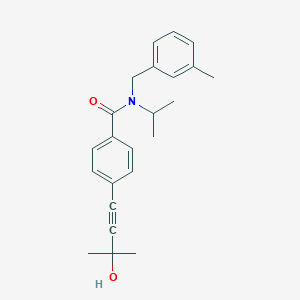![molecular formula C17H16N2O2 B3916767 (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE](/img/structure/B3916767.png)
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE
Overview
Description
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes an amino group, a methylphenyl group, and a phenylprop-2-enoate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE typically involves the condensation of an amino group with a methylphenyl group and a phenylprop-2-enoate group. One common method is the Schiff base reduction route, where the compound is synthesized via the reduction of Schiff bases . This method involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may have antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable for manufacturing high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 1H-INDOLE-3-CARBOXYLATE
- (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2,4-DICHLOROBENZOATE
Uniqueness
What sets (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-7-10-15(11-8-13)17(18)19-21-16(20)12-9-14-5-3-2-4-6-14/h2-12H,1H3,(H2,18,19)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYUBGJBSDTYAN-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C=CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)/C=C/C2=CC=CC=C2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methylamino]methyl]phenyl]acetamide](/img/structure/B3916701.png)
![N-(2,4-dimethylphenyl)-2-({2-[(4-methylphenyl)sulfonyl]ethyl}amino)acetamide](/img/structure/B3916710.png)
![4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B3916714.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B3916718.png)
![N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B3916729.png)
![N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B3916734.png)
![1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B3916745.png)

![ethyl 3-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3916759.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B3916762.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B3916790.png)
![6-(4-methoxyphenyl)-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one](/img/structure/B3916793.png)
